molecular formula C10H14ClN3 B2664117 1-Propyl-1H-benzimidazol-5-amine hydrochloride CAS No. 1185156-99-3

1-Propyl-1H-benzimidazol-5-amine hydrochloride

Cat. No.: B2664117
CAS No.: 1185156-99-3
M. Wt: 211.69
InChI Key: OYFAWNBDPQWKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-1H-benzimidazol-5-amine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. This particular compound is characterized by the presence of a propyl group at the 1-position and an amine group at the 5-position of the benzimidazole ring, with the hydrochloride salt form enhancing its solubility in water .

Scientific Research Applications

1-Propyl-1H-benzimidazol-5-amine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Preparation Methods

The synthesis of 1-Propyl-1H-benzimidazol-5-amine hydrochloride typically involves the condensation of o-phenylenediamine with propylamine under acidic conditions, followed by cyclization to form the benzimidazole ring. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Propyl-1H-benzimidazol-5-amine hydrochloride can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Propyl-1H-benzimidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Propyl-1H-benzimidazol-5-amine hydrochloride can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

1-propylbenzimidazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFAWNBDPQWKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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